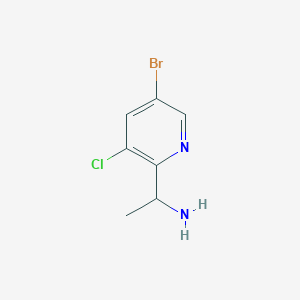

1-(5-Bromo-3-chloropyridin-2-yl)ethanamine

Description

1-(5-Bromo-3-chloropyridin-2-yl)ethanamine is a substituted pyridine derivative with the molecular formula C₇H₇BrClN₂ and a molecular weight of 249.51 g/mol. It features a pyridine ring substituted at positions 3 (chloro), 5 (bromo), and 2 (ethanamine) (Figure 1). The compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyridine-based ligands and enzyme inhibitors . Its CAS registry number is 749201-00-1, and it is commercially available for research applications .

The ethanamine side chain at position 2 introduces a primary amine functional group, which is critical for hydrogen bonding and interaction with biological targets.

Properties

IUPAC Name |

1-(5-bromo-3-chloropyridin-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrClN2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVCFQCAVQSKQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=N1)Br)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-3-chloropyridin-2-yl)ethanamine typically involves the halogenation of pyridine derivatives followed by amination. One common method involves the bromination of 3-chloropyridine to form 5-bromo-3-chloropyridine, which is then reacted with ethanamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of 1-(5-Bromo-3-chloropyridin-2-yl)ethanamine often employs large-scale halogenation and amination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-3-chloropyridin-2-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

1-(5-Bromo-3-chloropyridin-2-yl)ethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is employed in the study of enzyme interactions and receptor binding.

Medicine: Research into potential pharmaceutical applications, including drug development and testing.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-chloropyridin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine atoms, along with the ethanamine group, contribute to its binding affinity and reactivity. These interactions can modulate biological pathways and influence various biochemical processes .

Comparison with Similar Compounds

(S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride

- Molecular formula : C₇H₁₁BrCl₂N₂

- Molecular weight : 273.99 g/mol

- Key differences : Bromo substituent at pyridine position 5 (same as the target compound) but lacks the 3-chloro substituent. The ethanamine group is at position 2, and the compound exists as a dihydrochloride salt .

- Applications : Used in chiral synthesis and as a building block for pharmaceuticals .

1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine

- Molecular formula : C₇H₇ClFN₂

- Molecular weight : 188.60 g/mol

- Key differences: Substitutes bromo with fluorine at position 3 and chloro at position 3.

Functional Group Modifications

2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride

(5-Bromo-2-chloropyridin-3-yl)methanamine

- Molecular formula : C₆H₆BrClN₂

- Molecular weight : 221.49 g/mol

- Key differences : Methanamine (shorter chain) replaces ethanamine, reducing steric bulk and hydrogen-bonding capacity .

Halogen Substitution Variations

1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanamine

- Molecular formula: C₉H₁₀BrClNO

- Molecular weight : 280.54 g/mol

- Key differences : Replaces the pyridine ring with a benzene ring, introducing methoxy at position 2. This drastically alters electronic properties and bioavailability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

1-(5-Bromo-3-chloropyridin-2-yl)ethanamine, a compound characterized by the presence of bromine and chlorine on its pyridine ring, has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

- Molecular Formula : C7H8BrClN2

- Molecular Weight : 235.51 g/mol

- CAS Number : 749201-00-1

The biological activity of 1-(5-Bromo-3-chloropyridin-2-yl)ethanamine is primarily attributed to its interaction with specific molecular targets. The compound is known to inhibit various enzymes, including cytochrome P450 enzymes, which play a crucial role in drug metabolism. Its mechanism involves:

- Enzyme Inhibition : The compound binds to the active sites of cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), leading to reduced catalytic activity and altered metabolism of xenobiotics .

- Cell Signaling Modulation : It influences key signaling pathways such as MAPK/ERK, affecting gene expression and cellular responses.

Cellular Effects

1-(5-Bromo-3-chloropyridin-2-yl)ethanamine exhibits several cellular effects:

- Gene Expression : Modulates the expression of genes involved in metabolic pathways.

- Metabolic Pathways : Participates in the biotransformation processes mediated by cytochrome P450 enzymes, leading to the formation of various metabolites.

Dosage Effects in Animal Models

The effects of this compound vary significantly with dosage:

- Low Doses : Minimal impact on cellular functions.

- High Doses : Can induce liver toxicity and disrupt metabolic pathways, highlighting the importance of dosage in therapeutic applications.

Study on Enzyme Interaction

A study investigated the interaction of 1-(5-Bromo-3-chloropyridin-2-yl)ethanamine with human dihydroorotate dehydrogenase (DHODH). The compound was found to inhibit DHODH effectively, demonstrating potential use as an immunosuppressive agent. The inhibition was confirmed through various in vitro assays, including enzymatic tests and cell-based assays for viral replication .

Antimicrobial Activity

Another research highlighted the antimicrobial properties of this compound against Staphylococcus aureus. The compound exhibited significant inhibitory effects on bacterial growth by binding to bacterial histidine kinases, thereby disrupting signal transduction pathways essential for bacterial survival.

Transport and Distribution

The transport mechanisms of 1-(5-Bromo-3-chloropyridin-2-yl)ethanamine include:

- Passive Diffusion : Allows the compound to cross cell membranes.

- Active Transport : Involves specific transporters that facilitate cellular uptake.

Summary Table of Biological Activity

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes |

| Cell Signaling Modulation | Affects MAPK/ERK pathways |

| Toxicity at High Doses | Induces liver toxicity |

| Antimicrobial Effects | Inhibits growth of Staphylococcus aureus |

| Transport Mechanisms | Passive diffusion and active transport |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.